molecular formula C₁₆H₁₆O₆ B1144575 (+/-)-Monoacetyl-cis-khellactone CAS No. 35345-45-0

(+/-)-Monoacetyl-cis-khellactone

Cat. No.: B1144575
CAS No.: 35345-45-0
M. Wt: 304.29
Attention: For research use only. Not for human or veterinary use.
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Description

(+/-)-Monoacetyl-cis-khellactone is a chemical compound derived from khellactone, a naturally occurring coumarin found in certain plants. This compound is known for its diverse biological activities and has been the subject of various scientific studies due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)-Monoacetyl-cis-khellactone typically involves the acetylation of cis-khellactone. One common method includes the reaction of cis-khellactone with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is usually carried out under reflux conditions to ensure complete acetylation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(+/-)-Monoacetyl-cis-khellactone undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced forms of the compound.

    Substitution: Substitution reactions involve the replacement of the acetyl group with other functional groups using reagents like alkyl halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.

Scientific Research Applications

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its role in modulating biological pathways and its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating conditions such as inflammation, cancer, and cardiovascular diseases.

    Industry: Utilized in the development of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.

Mechanism of Action

The mechanism of action of (+/-)-Monoacetyl-cis-khellactone involves its interaction with specific molecular targets and pathways. It is known to modulate enzyme activity, inhibit certain signaling pathways, and induce apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific biological context and the type of cells or tissues involved.

Comparison with Similar Compounds

Similar Compounds

    Khellactone: The parent compound from which (+/-)-Monoacetyl-cis-khellactone is derived.

    Acetylated Coumarins: Other coumarin derivatives with acetyl groups, such as acetylumbelliferone.

    Coumarin Derivatives: Compounds like 7-hydroxycoumarin and 4-methylumbelliferone.

Uniqueness

This compound is unique due to its specific acetylation pattern, which imparts distinct biological activities and chemical reactivity compared to other similar compounds. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research.

Properties

IUPAC Name

[(9S,10S)-9-hydroxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O6/c1-8(17)20-14-12-10(22-16(2,3)15(14)19)6-4-9-5-7-11(18)21-13(9)12/h4-7,14-15,19H,1-3H3/t14-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPUBQCBQSUVXEV-GJZGRUSLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1[C@@H](C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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